molecular formula C15H21BN2O3 B1388513 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one CAS No. 1201644-51-0

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one

Cat. No.: B1388513
CAS No.: 1201644-51-0
M. Wt: 288.15 g/mol
InChI Key: UCMAEVWLVAOKRQ-UHFFFAOYSA-N
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Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and material science. This compound features a pyridine ring substituted with a boronic acid group and a pyrrolidin-2-one moiety, making it a versatile intermediate for various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 5-bromopyridin-2-yl pyrrolidin-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under inert atmosphere (nitrogen or argon) at elevated temperatures (100-150°C) for several hours.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Cross-Coupling Reactions: The boronic acid group in the compound facilitates Suzuki-Miyaura cross-coupling reactions with aryl halides, forming biaryl compounds.

  • Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form pyridine N-oxide, while the boronic acid group can be reduced to borane derivatives.

  • Substitution Reactions: The pyridine nitrogen can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and aryl halide.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

  • Pyridine N-oxides: Formed through oxidation of the pyridine ring.

  • Borane Derivatives: Resulting from reduction of the boronic acid group.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and protein interactions.

  • Industry: Utilized in material science for the development of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition and molecular recognition processes. The pyridine ring can also engage in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • Boronic Acids: General class of compounds with similar reactivity and applications.

  • Pyridine Derivatives: Compounds containing pyridine rings with various substituents.

  • Pyrrolidin-2-one Derivatives: Compounds featuring the pyrrolidin-2-one moiety.

Uniqueness:

  • Versatility: The combination of boronic acid and pyridine/pyrrolidin-2-one moieties provides unique reactivity and binding properties.

  • Applications: Its dual functionality makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-12(17-10-11)18-9-5-6-13(18)19/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMAEVWLVAOKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136281
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201644-51-0
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201644-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one
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1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one
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1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one
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1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one
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1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one
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1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)pyrrolidin-2-one

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